Cas no 40020-87-9 (2-Acetyl-7-hydroxybenzofuran)
2-Acetyl-7-hydroxybenzofuran Chemical and Physical Properties
Names and Identifiers
-
- 2-Acetyl-7-hydroxybenzofuran
- 2-Acetyl-7-Hydroxycoumarone
- 1-(7-hydroxy-1-benzofuran-2-yl)ethanone
- 1-(7-hydroxybenzofuran-2-yl)ethanone
- HRIVIHCUSKDPNK-UHFFFAOYSA-N
- 1-(7-hydroxy-2-benzofuranyl)ethanone
- Ethanone, 1-(7-hydroxy-2-benzofuranyl)-
- 2-Acetylbenzofuran-7-ol
- 2-acetyl-7-hydroxybenzo[b]furan
- BCP12670
- FCH917998
- 1-(7-hydroxy-benzofuran-2-yl)-ethanone
- 1-(
- D73244
- 1-(7-oxidanyl-1-benzofuran-2-yl)ethanone
- 1-(7-Hydroxy-1-benzofuran-2-yl)ethanone, AldrichCPR
- DTXSID30344242
- AC-27841
- 1-(7-Hydroxy-1-benzofuran-2-yl)ethanone #
- SCHEMBL1896215
- DB-020338
- AKOS006229998
- SY052643
- J-507702
- 40020-87-9
- A824857
- CS-0062569
- 1-(7-Hydroxybenzofuran-2-yl)ethan-1-one
- MFCD00191373
- A1316
-
- MDL: MFCD00191373
- Inchi: 1S/C10H8O3/c1-6(11)9-5-7-3-2-4-8(12)10(7)13-9/h2-5,12H,1H3
- InChI Key: HRIVIHCUSKDPNK-UHFFFAOYSA-N
- SMILES: O1C(C(C)=O)=CC2C=CC=C(C1=2)O
Computed Properties
- Exact Mass: 176.04700
- Monoisotopic Mass: 176.047344113g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 1.9
- Topological Polar Surface Area: 50.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.3±0.1 g/cm3
- Melting Point: 164.0 to 168.0 deg-C
- Boiling Point: 327.8±22.0 °C at 760 mmHg
- Flash Point: 152.0±22.3 °C
- PSA: 50.44000
- LogP: 2.34100
- Solubility: Not determined
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-Acetyl-7-hydroxybenzofuran Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
2-Acetyl-7-hydroxybenzofuran Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Acetyl-7-hydroxybenzofuran Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1316-10g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | 97.0%(GC) | 10g |
¥1035.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1316-5g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | 97.0%(GC) | 5g |
¥620.0 | 2022-05-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A870680-1g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | 98% | 1g |
208.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76425-1g |
1-(7-Hydroxybenzofuran-2-yl)ethan-1-one |
40020-87-9 | 98% | 1g |
¥188.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A164473-100g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | ≥98.0%(GC) | 100g |
¥3043.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A164473-1g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | ≥98.0%(GC) | 1g |
¥170.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A164473-25g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | ≥98.0%(GC) | 25g |
¥832.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A164473-5g |
2-Acetyl-7-hydroxybenzofuran |
40020-87-9 | ≥98.0%(GC) | 5g |
¥233.90 | 2023-09-04 | |
| Chemenu | CM158739-100g |
1-(7-Hydroxybenzofuran-2-yl)ethanone |
40020-87-9 | 95% | 100g |
$647 | 2021-06-08 | |
| Alichem | A019096667-100g |
1-(7-Hydroxybenzofuran-2-yl)ethanone |
40020-87-9 | 95% | 100g |
$692.00 | 2023-09-02 |
2-Acetyl-7-hydroxybenzofuran Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 2-Acetyl-7-hydroxybenzofuran
Comprehensive Overview of 2-Acetyl-7-hydroxybenzofuran (CAS No. 40020-87-9): Properties, Applications, and Research Insights
2-Acetyl-7-hydroxybenzofuran (CAS No. 40020-87-9) is a specialized organic compound belonging to the benzofuran family, known for its unique structural and functional properties. This compound features a benzofuran core substituted with an acetyl group at the 2-position and a hydroxy group at the 7-position. Its molecular formula is C10H8O3, and it has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its versatile reactivity and potential bioactivity.
In recent years, the demand for 2-Acetyl-7-hydroxybenzofuran derivatives has surged, driven by their applications in drug discovery and natural product synthesis. Researchers are particularly interested in its role as a building block for designing novel heterocyclic compounds, which are pivotal in developing antioxidant, anti-inflammatory, and antimicrobial agents. The compound's hydroxy and acetyl functional groups make it a valuable intermediate for organic synthesis, enabling modifications to enhance solubility or target specificity.
From an industrial perspective, 2-Acetyl-7-hydroxybenzofuran is utilized in the production of flavors and fragrances, owing to its aromatic characteristics. Its structural similarity to naturally occurring benzofuranoids found in plants and fungi has also sparked interest in green chemistry applications. For instance, it serves as a precursor for biodegradable polymers and sustainable materials, aligning with global trends toward eco-friendly alternatives.
Analytical techniques such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to characterize 2-Acetyl-7-hydroxybenzofuran and ensure purity. Recent advancements in computational chemistry have further enabled researchers to predict its reactivity and optimize synthesis pathways, reducing costs and environmental impact. These innovations address growing consumer and regulatory demands for efficient and sustainable chemical processes.
Frequently asked questions about CAS No. 40020-87-9 include its solubility (soluble in organic solvents like ethanol and acetone), melting point (typically 150–155°C), and storage conditions (recommended in cool, dry environments). Users searching for "2-Acetyl-7-hydroxybenzofuran suppliers" or "synthesis methods for benzofuran derivatives" will find this compound increasingly relevant due to its expanding applications.
In summary, 2-Acetyl-7-hydroxybenzofuran (CAS No. 40020-87-9) represents a critical intersection of chemical innovation and practical utility. Its role in pharmaceutical research, material science, and sustainable industries underscores its importance in modern chemistry. As research continues to uncover new functionalities, this compound is poised to remain a focal point in scientific and industrial advancements.
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